molecular formula C16H17FN2O3S B2773526 N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide CAS No. 692762-37-1

N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2773526
CAS No.: 692762-37-1
M. Wt: 336.38
InChI Key: ANRPQALRVLFMHB-UHFFFAOYSA-N
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Description

N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide is a chemical compound with the molecular formula C16H17FN2O3S This compound is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a fluorophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroacetophenone and 4-(dimethylsulfamoyl)aniline.

    Formation of Intermediate: The first step involves the reaction of 4-fluoroacetophenone with 4-(dimethylsulfamoyl)aniline in the presence of a suitable catalyst and solvent to form an intermediate compound.

    Acetylation: The intermediate compound is then subjected to acetylation using acetic anhydride or acetyl chloride under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to carry out the reactions efficiently.

    Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for facilitating substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Receptor Interaction: Interacting with cellular receptors to trigger or inhibit specific signaling pathways.

    Gene Expression: Influencing gene expression and protein synthesis to achieve desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(dimethylsulfamoyl)phenyl]acetamide: A structurally similar compound with a different substituent on the phenyl ring.

    N-[4-(dimethylsulfamoyl)phenyl]-2-(4-morpholinyl)acetamide: Another related compound with a morpholine group instead of a fluorophenyl group.

Uniqueness

N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-19(2)23(21,22)15-9-7-14(8-10-15)18-16(20)11-12-3-5-13(17)6-4-12/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRPQALRVLFMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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